2-(3,4-dimethoxyphenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C18H23NO4S and its molecular weight is 349.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
A cornerstone of research involving this compound focuses on its role in synthetic methodologies and chemical transformations. For instance, the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes involves compounds structurally related to the target molecule. This method has been applied to the formal synthesis of 3-demethoxyerythratidinone, a naturally occurring Erythrina alkaloid, showcasing the potential for synthesizing complex natural products and analogs for pharmaceutical applications (Shiho Chikaoka et al., 2003).
Anticancer and Analgesic Agents
Another dimension of research explores the synthesis of novel compounds derived from the target molecule for their potential as anticancer and analgesic agents. Novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been synthesized. These compounds were evaluated for their cyclooxygenase-1/2 (COX-1/2) inhibitory, analgesic, and anti-inflammatory activities, with several showing significant potential. This indicates the molecule's utility in developing new therapeutics (A. Abu‐Hashem et al., 2020).
Molecular Docking and Enzyme Inhibitory Studies
The compound and its derivatives have also been the subject of molecular docking and enzyme inhibitory studies, showcasing their potential in drug discovery, particularly as inhibitors of specific enzymes. For example, synthesized acetamide derivatives have been evaluated for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for antidiabetic drugs, correlating well with docking studies and in vivo screening for antidiabetic activity (A. Saxena et al., 2009).
Antioxidant Capacity Enhancement
Research into the enzymatic modification of phenolic compounds for synthesizing dimers with high antioxidant capacity includes studies on derivatives related to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)acetamide. The laccase-mediated oxidation of 2,6-dimethoxyphenol, for instance, produces compounds with enhanced antioxidant capabilities, demonstrating the molecule's potential for contributing to the development of new antioxidants (O. E. Adelakun et al., 2012).
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4S/c1-12-5-8-17(24-12)16(23-4)11-19-18(20)10-13-6-7-14(21-2)15(9-13)22-3/h5-9,16H,10-11H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMSPSWJJZUGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)CC2=CC(=C(C=C2)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.